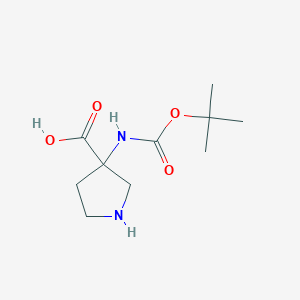

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid typically involves the protection of the amino group in pyrrolidine with a tert-butoxycarbonyl group. One common method is to react pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like sodium hydride or potassium carbonate.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, typically in an organic solvent like dichloromethane.

Major Products Formed

Substitution Reactions: The major products are typically N-substituted pyrrolidine derivatives.

Deprotection Reactions: The major product is the free amino pyrrolidine-3-carboxylic acid.

Aplicaciones Científicas De Investigación

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

Mecanismo De Acción

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during multi-step synthesis processes. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amino group at a desired stage in the synthesis .

Comparación Con Compuestos Similares

Similar Compounds

N-Boc-3-pyrrolidinone: Another Boc-protected pyrrolidine derivative used in organic synthesis.

(S)-1-Boc-3-pyrrolidinecarboxylic acid: A stereoisomer of the compound with similar applications in peptide synthesis.

Uniqueness

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a carboxylic acid functional group. This dual functionality makes it particularly useful in peptide synthesis, where both protecting groups and reactive sites are needed .

Actividad Biológica

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid, often referred to as Boc-Amino-Pyrrolidine, is a compound of significant interest in medicinal chemistry and drug development. Its structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group, suggests potential biological activity that warrants detailed investigation.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 862372-66-5

- Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including amino acid transporters and receptors involved in cellular signaling pathways.

Amino Acid Transport Inhibition

Research indicates that compounds similar to Boc-Amino-Pyrrolidine can inhibit the activity of sodium-dependent neutral amino acid transporters, such as ASCT2 (SLC1A5). This inhibition can disrupt amino acid homeostasis in cancer cells, leading to reduced cell proliferation. For instance, studies have shown that derivatives of pyrrolidinone exhibit significant inhibitory effects on cancer cell lines like MCF-7 and MDA-MB-231, suggesting that Boc-Amino-Pyrrolidine may share similar properties .

Table 1: Summary of Biological Activities

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 10 | ASCT2 Inhibition | |

| LnCaP | 15 | Apoptosis Induction | |

| PANC-1 | >100 | No significant effect |

Case Studies

-

Inhibition of Cell Proliferation :

A study evaluated the impact of Boc-Amino-Pyrrolidine on various cancer cell lines. It was found that the compound inhibited cell viability in a dose-dependent manner, particularly in breast cancer cell lines such as MDA-MB-231. The IC50 value was recorded at approximately 10 µM, indicating potent anti-proliferative effects . -

Mechanistic Insights :

Further investigations revealed that Boc-Amino-Pyrrolidine induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased Annexin V staining and activation of downstream apoptotic markers . -

Transport Assays :

In vitro transport assays demonstrated that Boc-Amino-Pyrrolidine significantly inhibited glutamine transport in proteoliposomes expressing ASCT2, confirming its role as an ASCT2 inhibitor with an IC50 value around 10 µM .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLURLWWCZBOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624564 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869786-49-2 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.